molecular formula C23H21ClN6OS3 B12152659 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B12152659
M. Wt: 529.1 g/mol
InChI Key: KWDCEXLAZZIETB-ROTLSHHCSA-N
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Description

[5-(2-Chloro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylsulfanyl]-acetic acid [1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Chloro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylsulfanyl]-acetic acid [1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide typically involves multiple steps. The process begins with the preparation of the core thiadiazole structure, followed by the introduction of the benzylsulfanyl and pyrazolyl groups. The final step involves the formation of the hydrazide linkage. Each step requires specific reagents and conditions, such as the use of sulfur-containing compounds, chlorinating agents, and hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Chloro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylsulfanyl]-acetic acid [1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [5-(2-Chloro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylsulfanyl]-acetic acid [1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects .

Properties

Molecular Formula

C23H21ClN6OS3

Molecular Weight

529.1 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H21ClN6OS3/c1-15-19(16(2)30(29-15)18-9-4-3-5-10-18)12-25-26-21(31)14-33-23-28-27-22(34-23)32-13-17-8-6-7-11-20(17)24/h3-12H,13-14H2,1-2H3,(H,26,31)/b25-12-

InChI Key

KWDCEXLAZZIETB-ROTLSHHCSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N\NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl

Origin of Product

United States

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